4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine)
Description
Historical Development and Research Evolution
The exploration of biphenyl derivatives dates to the early 20th century, with the Ullmann reaction enabling the first scalable syntheses of biaryl structures. Concurrently, the Hantzsch thiazole synthesis (1887) laid the groundwork for aminothiazole chemistry, though its application to biphenyl-linked systems emerged much later. The fusion of these domains—biphenyl and aminothiazole chemistry—culminated in the design of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) as a hybrid structure, first reported in the early 21st century.
Key milestones include:
- 2000s : Development of Suzuki–Miyaura cross-coupling, enabling efficient biphenyl synthesis.
- 2010s : Optimization of Hantzsch-type condensations for regioselective thiazole formation.
- 2020s : Application of microwave-assisted synthesis to bis-aminothiazole systems, reducing reaction times from hours to minutes.
Significance in Medicinal Chemistry Research
The compound’s significance stems from three structural features:
- Biphenyl Core : Provides rigidity and planar geometry, enhancing DNA intercalation and protein binding.
- Dual Thiazole Rings : Introduce hydrogen-bonding capabilities via the exocyclic amines, critical for kinase inhibition.
- Symmetrical Design : Facilitates multivalent interactions with biological targets, a strategy validated in HIV protease inhibitors.
Recent studies demonstrate its utility as a:
Position in the Aminothiazole Research Landscape
Compared to monomeric 2-aminothiazoles, this bis-derivative exhibits enhanced pharmacological properties:
The compound occupies a niche in targeting protein–protein interactions (PPIs), where its extended conformation mimics α-helical interfaces. This contrasts with smaller aminothiazoles, which typically target enzyme active sites.
Theoretical Foundations of 2-Aminothiazole Pharmacology
Density functional theory (DFT) analyses reveal two critical electronic features:
- Coplanarity Enforcement : The biphenyl linker restricts thiazole rings to a near-planar arrangement ($$ \theta < 15^\circ $$), aligning frontier orbitals for charge-transfer interactions.
- Tautomeric Switching : The exocyclic amine adopts an imino tautomer ($$ \text{–NH–C=N–} $$) under physiological pH, enhancing hydrogen-bond donor capacity.
Molecular dynamics simulations show that protonation of the thiazole nitrogen increases binding energy ($$ \Delta G_{\text{bind}} $$) by 2.3 kcal/mol in kinase targets. This phenomenon, termed "pH-dependent pharmacodynamics," underpins the compound’s selectivity for tumor microenvironments.
Properties
IUPAC Name |
4-[4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S2/c19-17-21-15(9-23-17)13-5-1-11(2-6-13)12-3-7-14(8-4-12)16-10-24-18(20)22-16/h1-10H,(H2,19,21)(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTKOGNMJJYSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CSC(=N3)N)C4=CSC(=N4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(thiazol-2-amine) typically involves the reaction of biphenyl derivatives with thiazole precursors. One common method includes the use of 4,4’-dibromobiphenyl and 2-aminothiazole. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere. The reaction mixture is heated to facilitate the coupling of the thiazole rings to the biphenyl core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(thiazol-2-amine) undergoes various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.
Scientific Research Applications
Cytotoxic Effects
Recent studies have evaluated the cytotoxicity of various bis-thiazole derivatives, including 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine), against several cancer cell lines. For instance:
- Cell Lines Tested : A549 (human lung adenocarcinoma), C6 (rat glioma), and NIH/3T3 (mouse embryonic fibroblast).
- Method : MTT assay was employed to assess cell viability and proliferation.
Results indicated that certain derivatives exhibited significant cytotoxic effects on the A549 cell line, suggesting a potential role in cancer therapy .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes associated with neurodegenerative diseases:
-
Acetylcholinesterase (AChE) Inhibition : Compounds containing thiazole moieties have demonstrated promising AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The inhibition of AChE leads to increased acetylcholine levels in the brain, thereby enhancing cognitive function .
- Inhibitory Activity : The synthesized derivatives showed varying degrees of inhibition with some achieving IC values as low as 2.7 µM.
- Mechanism of Action : Molecular docking studies have elucidated the binding interactions of these compounds with the active site of AChE, supporting their potential as therapeutic agents for Alzheimer's disease .
Anticancer Activity
The thiazole derivatives have also been explored for their anticancer properties:
- Mechanism : The anticancer activity is attributed to their ability to induce apoptosis in cancer cells through various pathways.
- Case Studies : Research has shown that modifications in the thiazole structure can enhance potency against specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine):
| Modification | Activity | Notes |
|---|---|---|
| Substitution on Thiazole Ring | Increased AChE inhibition | Enhances binding affinity |
| Alteration of Biphenyl Linkage | Varies cytotoxicity | Structural flexibility impacts interaction with target sites |
Research indicates that minor structural changes can lead to significant differences in biological activity, highlighting the importance of SAR studies in drug development .
Potential Therapeutic Applications
Given its promising biological activities, 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) may find applications in:
- Neurodegenerative Diseases : As a potential therapeutic agent for Alzheimer's disease due to its AChE inhibitory properties.
- Cancer Treatment : As a lead compound for developing new anticancer drugs targeting specific pathways involved in tumor growth and survival.
Mechanism of Action
The mechanism of action of 4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(thiazol-2-amine) involves its interaction with various molecular targets and pathways. The thiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its ability to intercalate with DNA can contribute to its anticancer properties by disrupting the replication process.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4,4’-Dibromobiphenyl: A precursor used in the synthesis of the compound.
Thiazole: The parent compound of the thiazole ring system.
Uniqueness
4,4’-([1,1’-Biphenyl]-4,4’-diyl)bis(thiazol-2-amine) is unique due to the presence of both biphenyl and thiazole moieties, which confer distinct chemical and biological properties
Biological Activity
4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine), a compound with the CAS number 438233-93-3, has garnered attention in recent years for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Compound Overview
This compound features a biphenyl core with two thiazole rings, which contribute to its unique chemical properties. Its structure allows for various interactions at the molecular level, making it a subject of interest in medicinal chemistry and materials science .
Synthesis
The synthesis of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) typically involves the reaction of biphenyl derivatives with thiazole precursors. A common synthetic route includes:
- Starting Materials : 4,4'-dibromobiphenyl and 2-aminothiazole.
- Conditions : Reaction is carried out in the presence of potassium carbonate as a base and a palladium catalyst under an inert atmosphere.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- A study demonstrated that derivatives of bis-thiazole compounds showed cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and C6 (rat glioma). The compound exhibited IC50 values of 37.3 μg/mL against A549 and 11.3 μg/mL against C6 cells .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| A549 | 37.3 ± 6.8 |
| C6 | 11.3 ± 1.2 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics .
The biological activity of 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine) is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways.
- DNA Intercalation : It has been shown to intercalate with DNA, disrupting replication processes which is crucial for its anticancer effects .
Study on Anticancer Activity
In a recent study focusing on bis-thiazole derivatives:
- The compounds were tested against multiple cancer cell lines with varying results. Notably, one derivative exhibited selective cytotoxicity towards cancer cells while showing low toxicity towards normal cells .
Antimicrobial Efficacy Analysis
Another study assessed the antimicrobial efficacy:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(thiazol-2-amine), and what key reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclization reactions of biphenyl precursors with thiazole-forming agents. For example, refluxing biphenyl-diamine derivatives with thiazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) promotes condensation. Reaction time (4+ hours), solvent polarity, and stoichiometric ratios of reactants are critical for yield optimization. Similar methodologies are used for analogous thiazole derivatives, such as refluxing with aryl isothiocyanates in dimethylformamide (DMF) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., C=N stretching at ~1612 cm⁻¹, aromatic C-H stretching at ~3084 cm⁻¹) .
- NMR Spectroscopy : ¹H-NMR (DMSO-d₆) resolves aromatic protons (δ 6.80–7.72 ppm) and imine protons (δ ~10.03 ppm). ¹³C-NMR confirms thiazole carbons (δ 154–170 ppm) and biphenyl carbons .
- X-ray Crystallography : For absolute configuration validation, as demonstrated for structurally related biphenyl-phosphine ligands .
Q. What analytical methods resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or FT-IR data may arise from solvent effects, tautomerism, or impurities. Cross-validate using:
- High-Resolution Mass Spectrometry (HRMS) to confirm molecular mass.
- HPLC-Purity Analysis to rule out byproducts.
- Variable Temperature NMR to assess dynamic equilibria (e.g., rotational isomers in biphenyl systems) .
Advanced Research Questions
Q. How can asymmetric synthesis or chiral resolution be achieved for enantiomeric forms of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use optically pure diamines (e.g., (R)- or (S)-6,6′-dimethylbiphenyl-2,2′-diamine) as starting materials, followed by Sandmeyer reactions and phosphinylation, as demonstrated for BIPHEMP ligands .
- Enantiomeric Resolution : Employ chiral column chromatography or diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives).
Q. What in silico approaches predict the biological activity or binding interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For example, docking studies on similar thiazole derivatives revealed hydrogen bonding with active-site residues .
- DFT Calculations : Optimize geometry and compute electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or ligand efficiency .
Q. How do structural modifications (e.g., substituent effects on the biphenyl or thiazole moieties) alter physicochemical or biological properties?
- Methodological Answer :
- Electron-Donating/Withdrawing Groups : Introduce substituents (e.g., -NO₂, -OCH₃) to biphenyl rings to modulate electronic effects. Compare UV-Vis absorption spectra and redox potentials.
- Bioisosteric Replacement : Replace thiazole with oxadiazole or triazole rings and assess changes in bioactivity using cytotoxicity assays (e.g., MTT on cancer cell lines) .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (hexane) solvents for slow evaporation.
- Co-Crystallization Agents : Use crown ethers or ionic liquids to stabilize lattice structures.
- Temperature Gradients : Gradual cooling from reflux conditions to promote ordered crystal growth .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility profiles?
- Methodological Answer :
- Purification Protocols : Recrystallize from ethanol or acetonitrile to remove polymorphic impurities.
- Thermogravimetric Analysis (TGA) : Differentiate between decomposition and melting events.
- Solubility Studies : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for polar systems) .
Biological Activity Evaluation
Q. What in vitro assays are recommended for preliminary evaluation of anticancer or antimicrobial activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
